3-Iodothyroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

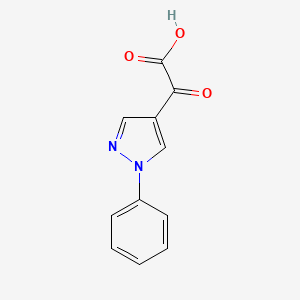

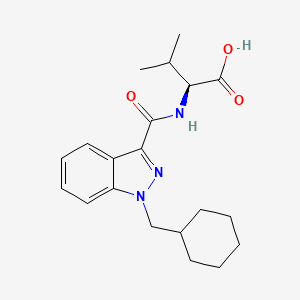

3-Iodothyroacetic acid, also known as TRIAC or tiratricol, is a thyroid hormone analogue . It is a physiologic thyroid hormone present in the normal organism in low concentrations . It is used in the management of thyroid hormone resistance syndrome and in combination with levothyroxine to suppress thyroid-stimulating hormone production in patients with thyroid cancer .

Molecular Structure Analysis

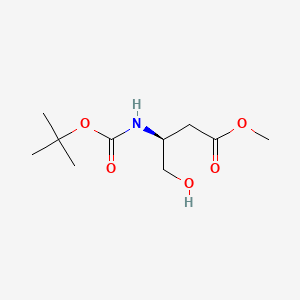

The molecular formula of 3-Iodothyroacetic acid is C14H9I3O4 . Its molecular weight is 621.93 g/mol .

Chemical Reactions Analysis

3-Iodothyroacetic acid (TA1) and its precursor 3-iodothyronamine (T1AM) have been found to work as antioxidants and scavengers when exposed to pro-oxidant conditions . They achieve their effects by means of their chemical structure, acting as reducing agents, detoxifying reactive oxygen species (ROS), or “indirectly” preventing ROS formation .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Neuroprotective Effects : TA1 has demonstrated anticonvulsant activity and neuroprotection both in vivo and in vitro. It can reduce neuron hyper-excitability and protect from excitotoxic damage, making it a potential candidate for novel clinical applications in these areas (Laurino et al., 2018).

Reduction of Hypnotic Effect of Ethanol : TA1 is known to reduce the hypnotic effect of ethanol without interacting at GABA-A receptors. This implies a potential role in modifying the effects of ethanol and possibly other substances affecting the central nervous system (Laurino et al., 2017).

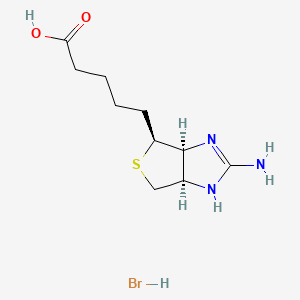

Conversion from Iodothyronamines : TA1 is produced from the metabolism of iodothyronamines like 3-Iodothyronamine (T1AM) and is present in human serum. Understanding this metabolic pathway is crucial for comprehending the broader aspects of thyroid hormone metabolism (Wood et al., 2009).

Lack of Thermoregulatory and Cardiovascular Effects : Unlike its precursor 3-Iodothyronamine, TA1 does not exhibit thermoregulatory and cardiovascular effects in vivo, suggesting its distinct functional role from other thyroid hormone derivatives (Hoefig et al., 2015).

Influence on Time Dynamics in Biological Systems : TA1, along with T1AM, plays a role in various body regulatory processes such as glucose metabolism and heart beating. Its dynamics in different biological scales provide insights into thyroid hormone function and regulation (Orsi et al., 2011).

Cardiac Hypertrophy : Long-term, low-dose treatment with tri-iodothyroacetic acid, a related compound, has been shown to produce severe cardiac hypertrophy in rats, suggesting a possible link between thyroid hormone catabolism by-products and cardiomyopathy (Symons et al., 1975).

Reduction of Insulin Secretion via Mitochondrial Mechanism : TA1 influences glucose-stimulated insulin secretion, possibly through its effects on mitochondrial energy metabolism in β-cells. This connection between cellular uptake of TA1 and insulin production regulation could be significant in understanding diabetes and related metabolic disorders (Lehmphul et al., 2018).

Identification in Mammalian Tissues : TA1 and related compounds have been identified in various mammalian tissues, emphasizing their potential physiological and pathological relevance (Galton & Pitt-Rivers, 1959).

Brain Permeability and Effects on Neurodegenerative Diseases : TA1's ability to cross the blood-brain barrier and its role in neurodegenerative diseases have been studied. It highlights the potential for therapeutic applications targeting interlinked metabolic and neurodegenerative conditions (di Leo et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

3-Iodothyroacetic acid and its precursor 3-iodothyronamine have shown significant neuroprotective effects . They have been found to stimulate learning and induce hyperalgesia in mice . Future research might focus on exploring the novel molecular pathways governing thyroid hormone biosynthesis and signaling . The role of 3-Iodothyroacetic acid as a pro-oxidant/antioxidant tissue regulator is also a potential area of future research .

Eigenschaften

IUPAC Name |

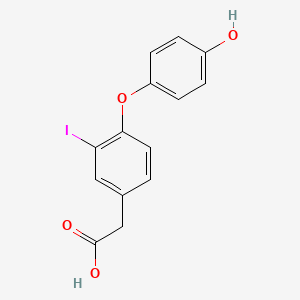

2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBDXSUPAYTFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodothyroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)